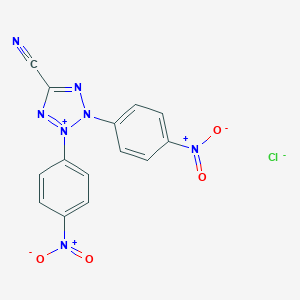

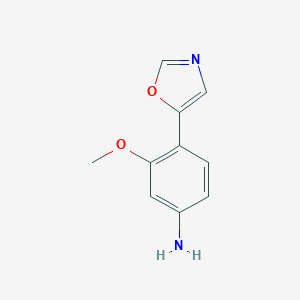

6-(Difluoromethyl)-2-(methylthio)pyrimidin-4-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

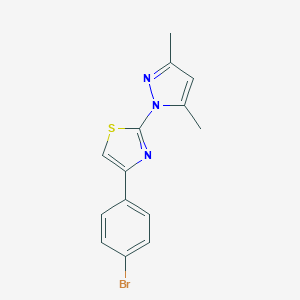

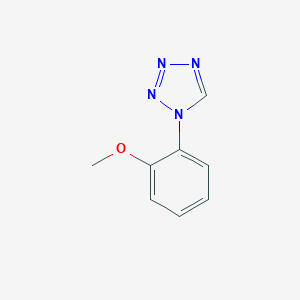

6-(Difluoromethyl)-2-(methylthio)pyrimidin-4-ol, also known as DFMT, is a small molecule compound found in a variety of organisms. It is a sulfur-containing heterocyclic compound and is a derivative of pyrimidine, a five-membered ring structure. DFMT has been identified as a potential therapeutic agent due to its ability to interact with a variety of biological targets and pathways.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The compound 6-(Difluoromethyl)-2-(methylthio)pyrimidin-4-ol, due to its structural similarity with pyrimidine derivatives, may play a significant role in the synthesis and characterization of various pharmacologically active substances. Pyrimidine derivatives are known for their broad spectrum of biological activities, including anti-inflammatory, COX inhibitor, anticancer, antiallergic, and analgesic properties. A study by Gondkar, Deshmukh, and Chaudhari (2013) on substituted 1,2,3,4 tetrahydropyrimidine derivatives, which share a functional group similarity, highlighted their potential in vitro anti-inflammatory activity. These derivatives exhibit potent anti-inflammatory effects, underscoring the relevance of exploring compounds with pyrimidine cores for medicinal chemistry applications (Gondkar, Deshmukh, & Chaudhari, 2013).

Medicinal Chemistry and Pharmacology

The pyrimidine core is a fundamental element in the design of drug-like molecules due to its synthetic versatility and non-toxic nature. Compounds featuring this moiety have shown a wide range of medicinal properties, including actions as anticancer agents, CNS agents, anti-infectious, anti-inflammatory, and CRF1 antagonists. The structure-activity relationship (SAR) studies of pyrimidine derivatives have garnered attention for their potential in addressing various disease targets, indicating significant room for further exploration of this scaffold in drug development (Cherukupalli, Karpoormath, Chandrasekaran, Hampannavar, Thapliyal, & Palakollu, 2017).

Green Chemistry Applications

The Biginelli Reaction, a one-pot acid-catalyzed cyclocondensation involving a β-keto ester, urea, and aromatic aldehyde, leads to the synthesis of 3,4-dihydro-2(H)-pyrimidinones (DHPMs). This methodology has been adapted to a greener approach, minimizing environmental impact while maximizing yield and efficiency. Given the structural relevance, 6-(Difluoromethyl)-2-(methylthio)pyrimidin-4-ol could be a candidate for the synthesis of DHPMs through environmentally friendly methodologies, highlighting the importance of integrating green chemistry principles in the development of pharmacologically active compounds (Panda, Khanna, & Khanna, 2012).

Propiedades

IUPAC Name |

4-(difluoromethyl)-2-methylsulfanyl-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2N2OS/c1-12-6-9-3(5(7)8)2-4(11)10-6/h2,5H,1H3,(H,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZDXRTFBLGDDJC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=CC(=O)N1)C(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F2N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40622341 |

Source

|

| Record name | 6-(Difluoromethyl)-2-(methylsulfanyl)pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40622341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1204298-69-0 |

Source

|

| Record name | 6-(Difluoromethyl)-2-(methylthio)-4(3H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1204298-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Difluoromethyl)-2-(methylsulfanyl)pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40622341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethanone, 1-(4-methylphenyl)-2-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B176861.png)